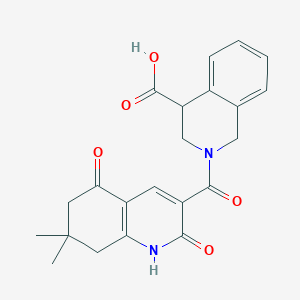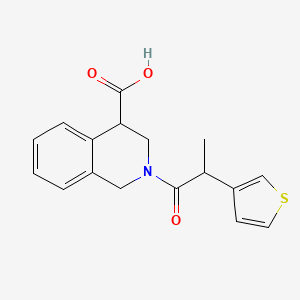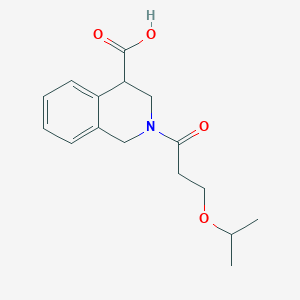![molecular formula C14H17BrN2O4S B6664823 1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664823.png)
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound featuring a thiophene ring substituted with a bromine atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid involves multiple steps. One common method includes the condensation of 4-bromothiophene-2-carboxylic acid with methylamine, followed by acylation with piperidine-3-carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and its substituents can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure
Properties
IUPAC Name |
1-[2-[(4-bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-16(13(19)11-5-10(15)8-22-11)7-12(18)17-4-2-3-9(6-17)14(20)21/h5,8-9H,2-4,6-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVPKWHHKTOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664742.png)
![2-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664745.png)
![2-(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664754.png)



![1-[2-[Methyl-[2-(oxan-4-yl)acetyl]amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664769.png)
![1-[2-[[2-(4-Hydroxyphenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664776.png)
![1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664789.png)
![1-[2-[Methyl(oxane-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664796.png)
![1-[2-[Methyl-(4-phenoxybenzoyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664800.png)
![1-[2-[Methyl-(2-methylpyrazole-3-carbonyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664830.png)
![1-[2-[[2-(1,3-Benzodioxol-5-yl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664835.png)
![1-[2-[Methyl-[2-(4-methylphenyl)acetyl]amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664843.png)
